5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-4-23-15(24-5-2)10-17-16(22)13-9-18-20-7-6-12(8-14(13)20)19-11(3)21/h6-9,15H,4-5,10H2,1-3H3,(H,17,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDARTGMMSWBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide can be compared with other similar heterocyclic compounds, such as:
Pyrazolo[1,5-a]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Acetamido derivatives: Compounds with acetamido groups may exhibit similar reactivity and biological activities.
Biological Activity
5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process. The initial steps often include the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the acetamido and diethoxyethyl substituents. Recent advancements in synthetic methodologies have improved yields and purity.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant anticancer activity. A study highlighted that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Apoptosis induction |
| A549 (Lung) | 15.8 | G2/M phase arrest |
| HeLa (Cervical) | 10.2 | Caspase activation |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : It is believed to inhibit various kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Modulation of NF-κB Pathway : The compound may interfere with the NF-κB signaling pathway, leading to reduced inflammation and tumor growth.
Case Study 1: Anticancer Activity in Mice
In a preclinical study involving mice with xenografted tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.
Case Study 2: Inflammatory Disease Model
Another study utilized a model of acute inflammation induced by lipopolysaccharide (LPS). Mice treated with the compound showed reduced swelling and lower levels of inflammatory markers in serum compared to untreated controls.
Preparation Methods
Reaction Conditions and Optimization
Key parameters for the CDC reaction include:
- Catalyst : Acetic acid (6 equivalents)
- Atmosphere : Molecular oxygen (1 atm)
- Temperature : 130°C
- Duration : 18 hours
Under these conditions, the reaction between N-amino-2-iminopyridine 1a and ethyl acetoacetate 2a yields pyrazolo[1,5-a]pyridine-3-carboxylate 4a in 94% yield. Substituting 2a with nitro-substituted 1,3-dicarbonyl compounds introduces a nitro group at the 5-position of the pyrazolo[1,5-a]pyridine core, a critical intermediate for subsequent functionalization.
Introduction of the 5-Acetamido Group
The nitro group at position 5 is reduced to an amine and acetylated to form the acetamido substituent.
Nitro Reduction
Acetylation
- Reagents : Acetic anhydride (1.2 equivalents) in dichloromethane with triethylamine (2 equivalents).
- Conditions : Stirring at 25°C for 4 hours.
- Yield : 85–90% of 5-acetamido-pyrazolo[1,5-a]pyridine-3-carboxylate.
Formation of the 3-Carboxamide Moiety
The ethyl ester group is hydrolyzed to a carboxylic acid, followed by amidation with 2,2-diethoxyethylamine.
Ester Hydrolysis
Amidation with 2,2-Diethoxyethylamine
- Coupling agents : HATU (1.1 equivalents) and DIPEA (3 equivalents) in DMF.
- Conditions : Stirring at 25°C for 12 hours.
- Yield : 82–88% of the final carboxamide product.
Optimization and Reaction Conditions
Critical parameters for each step are summarized below:
Analytical Characterization
The final product is characterized using:
- NMR Spectroscopy : Confirmations of the acetamido (δ 2.1 ppm, singlet) and diethoxyethyl (δ 3.4–3.7 ppm, multiplet) groups.
- Mass Spectrometry : Molecular ion peak at m/z 405.2 (M+H⁺).
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Q & A
Basic Research Question
- Spectroscopy :
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection ensures >95% purity .
How do reaction conditions influence the yield of the amidation step in the synthesis?
Advanced Research Question
- Activating Reagents : BPC provides higher yields (55–87%) compared to CDI or EEDQ due to stable pentafluorophenyl ester intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance amine reactivity .
- Stoichiometry : A 1:1.2 molar ratio of acid to amine minimizes unreacted starting material .
What strategies address conflicting biological activity data between in vitro and in vivo assays?
Advanced Research Question
Discrepancies may arise from:
- Pharmacokinetics : Poor solubility or metabolic instability (e.g., diethoxyethyl group hydrolysis) reduces in vivo efficacy. Use prodrug strategies or formulation additives (e.g., cyclodextrins) .
- Assay Conditions : Adjust in vitro assays to mimic physiological pH and redox conditions .
- Target Engagement : Validate target binding in vivo via PET imaging analogs (e.g., 18F-labeled pyrazolo-pyridines) .
How can structure-activity relationship (SAR) studies improve the compound’s inhibitory potency?
Advanced Research Question
- Substituent Modifications :
- Replace the diethoxyethyl group with rigid amines (e.g., picolyl) to enhance cathepsin B/K binding .
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring to boost metabolic stability .
- Molecular Modeling : Docking studies (e.g., with cathepsin K) guide rational design of steric and electronic optimizations .
What are the key challenges in scaling up the synthesis for preclinical studies?
Advanced Research Question
- Purification : Replace column chromatography with recrystallization (e.g., hexane/ethyl acetate) for cost-effective scale-up .
- Byproduct Control : Optimize cyclocondensation stoichiometry to minimize dimerization byproducts .
- Process Safety : Monitor exothermic reactions during BPC-mediated amidation using in-line FTIR .
How do researchers validate the biological target specificity of this compound?
Basic Research Question
- Enzyme Assays : Test against panels of proteases (e.g., cathepsins B, K, L) using fluorogenic substrates .
- Cellular Models : Use CRISPR-edited cell lines lacking target enzymes to confirm on-mechanism effects .
- Competitive Binding : Perform SPR or ITC to measure binding affinity and kinetics .
What computational tools are used to predict the compound’s ADMET properties?
Advanced Research Question
- Solubility : Predict via COSMO-RS or QSPR models using logP and H-bond donor/acceptor counts .
- Metabolism : Simulate CYP450 interactions using Schrödinger’s ADMET Predictor .
- Toxicity : Apply Derek Nexus for structural alerts (e.g., reactive acetamido metabolites) .
How can crystallography aid in understanding the compound’s mechanism of action?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
